molecular formula C26H18Br2 B8724351 1,2-Bis(4-bromophenyl)-1,2-diphenylethene

1,2-Bis(4-bromophenyl)-1,2-diphenylethene

Cat. No.: B8724351
M. Wt: 490.2 g/mol
InChI Key: BBSNJTOHVHUCRF-UHFFFAOYSA-N
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Description

1,2-Bis(4-bromophenyl)-1,2-diphenylethene is an organic compound characterized by the presence of two bromophenyl groups and two phenyl groups attached to an ethylene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Bis(4-bromophenyl)-1,2-diphenylethene can be synthesized through a McMurry coupling reaction, which involves the reductive coupling of carbonyl compounds using low-valent titanium reagents . The reaction typically requires the use of titanium tetrachloride and zinc as reducing agents, and it is carried out under an inert atmosphere to prevent oxidation. The reaction conditions include heating the reaction mixture to temperatures ranging from 60°C to 80°C for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(4-bromophenyl)-1,2-diphenylethene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: The compound can be reduced to form the corresponding alkanes.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide in the presence of a suitable solvent such as dimethyl sulfoxide.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction Reactions: Reagents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include various substituted derivatives depending on the nucleophile used.

    Oxidation Reactions: Products include ketones or aldehydes.

    Reduction Reactions: Products include the corresponding alkanes.

Scientific Research Applications

1,2-Bis(4-bromophenyl)-1,2-diphenylethene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2-Bis(4-bromophenyl)-1,2-diphenylethene involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound interacts with specific enzymes and receptors in biological systems, leading to changes in cellular functions.

    Pathways Involved: The compound can modulate signaling pathways involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Di(4-chlorophenyl)-1,2-diphenylethylene
  • 1,2-Di(4-methylphenyl)-1,2-diphenylethylene
  • 1,2-Di(4-fluorophenyl)-1,2-diphenylethylene

Uniqueness

1,2-Bis(4-bromophenyl)-1,2-diphenylethene is unique due to the presence of bromine atoms, which impart distinct electronic properties and reactivity compared to its analogs with different substituents. The bromine atoms also enhance the compound’s ability to participate in substitution reactions, making it a versatile building block in organic synthesis.

Properties

Molecular Formula

C26H18Br2

Molecular Weight

490.2 g/mol

IUPAC Name

1-bromo-4-[2-(4-bromophenyl)-1,2-diphenylethenyl]benzene

InChI

InChI=1S/C26H18Br2/c27-23-15-11-21(12-16-23)25(19-7-3-1-4-8-19)26(20-9-5-2-6-10-20)22-13-17-24(28)18-14-22/h1-18H

InChI Key

BBSNJTOHVHUCRF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a suspension of 4-bromobenzophenone (5 g, 19.2 mmol) in 50 mL of THF were added TiCl4 (2.14 mL, 19.2 mmol) and Zn dust (2.48 g, 38.4 mmol). After reflux for 20 h, the reaction mixture was cooled to room temperature and filtered. The solvent was evaporated under vacuum and the crude product was purified by a silica gel column using hexane as eluent. 1,2-Bis(4-bromophenyl)-1,2-diphenylethene (5) was obtained as white solid in 95% yield (4.3 g). 1H NMR (CDCl3, 300 MHz), δ (ppm): 7.27 7.19 (m, 4H), 7.15 7.09 (m, 6H), 6.98 (m, 4H), 6.90 6.86 (m, 4H). 13C NMR (CDCl3, 75 MHz), δ (TMS, ppm): 133.0, 131.3, 131.2, 131.0, 128.1, 127.9, 127.8, 127.0, 126.9. MS (TOF): m/e 489.9 (M+, calcd. 490.0).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
2.14 mL
Type
catalyst
Reaction Step Two
Name
Quantity
2.48 g
Type
catalyst
Reaction Step Two

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